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1-ethyl-1H-indol-5-ylboronic acid

Catalog No.
S14482646
CAS No.
M.F
C10H12BNO2
M. Wt
189.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-ethyl-1H-indol-5-ylboronic acid

Product Name

1-ethyl-1H-indol-5-ylboronic acid

IUPAC Name

(1-ethylindol-5-yl)boronic acid

Molecular Formula

C10H12BNO2

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C10H12BNO2/c1-2-12-6-5-8-7-9(11(13)14)3-4-10(8)12/h3-7,13-14H,2H2,1H3

InChI Key

HWOYREMZHFBZKQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=C2)CC)(O)O

1-Ethyl-1H-indol-5-ylboronic acid is an organic compound characterized by the presence of a boronic acid functional group attached to an indole structure. The compound has the molecular formula C9H10BNO2C_9H_{10}BNO_2 and a molecular weight of approximately 161.99 g/mol. The structure features an ethyl group at the nitrogen atom of the indole ring, which contributes to its unique chemical properties and potential biological activities. The compound's boronic acid moiety allows for versatile reactivity in chemical synthesis, particularly in cross-coupling reactions, making it valuable in medicinal chemistry and material science.

Due to its boronic acid group. Common reactions include:

  • Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura cross-coupling reactions where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds .
  • Boronic Acid Reactions: The compound can undergo reactions typical of boronic acids, such as transmetalation and electrophilic substitution, which are essential in organic synthesis .
  • Acid-Base Reactions: At physiological pH, it exists predominantly in its uncharged form but can ionize under basic conditions, allowing it to participate in various biochemical interactions .

The biological activity of 1-ethyl-1H-indol-5-ylboronic acid has been explored in several studies:

  • Anticancer Properties: Compounds containing indole and boronic acid functionalities have shown potential anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation .
  • Enzyme Inhibition: Research indicates that indole-based boronic acids can act as selective inhibitors of cystathionine γ-synthase, an enzyme implicated in various diseases .
  • Antimicrobial Activity: Some studies suggest that indole derivatives exhibit antimicrobial properties, making them candidates for further investigation as therapeutic agents against bacterial infections .

Several methods exist for synthesizing 1-ethyl-1H-indol-5-ylboronic acid:

  • Direct Boronation: This involves the reaction of 1-ethylindole with a boron reagent (e.g., trimethyl borate) under controlled conditions to introduce the boronic acid functionality .
  • Suzuki Coupling: This method employs pre-existing aryl halides and boronic acids, allowing for the synthesis of more complex structures through palladium-catalyzed cross-coupling reactions .
  • Functionalization of Indoles: Starting from commercially available indoles, various functionalization techniques can be applied to introduce the ethyl and boronic acid groups selectively .

1-Ethyl-1H-indol-5-ylboronic acid has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals, particularly those targeting cancer and bacterial infections.
  • Material Science: Due to its unique structure, it can be used in the synthesis of advanced materials with specific electronic or optical properties.
  • Bioconjugation: The compound's reactivity allows it to be utilized in bioconjugation techniques for labeling biomolecules or drug delivery systems.

Studies on the interactions involving 1-ethyl-1H-indol-5-ylboronic acid have focused on:

  • Enzyme Substrates: Investigating how this compound interacts with various enzymes can provide insights into its potential therapeutic effects.
  • Cellular Uptake: Research into how cells absorb this compound may reveal its efficacy as a drug candidate or therapeutic agent.
  • Binding Affinity Studies: Determining the binding affinity of this compound with target proteins helps assess its potential biological activity and therapeutic index.

Several compounds share structural similarities with 1-ethyl-1H-indol-5-ylboronic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructureSimilarity IndexUnique Features
5-Bromo-1H-indoleStructure0.75Contains bromine substituent; used in various coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indoleN/A0.73Features a dioxaborolane group; enhances stability and solubility.
(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acidN/A0.72Contains a methoxycarbonyl group; may exhibit different reactivity patterns.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indoleN/A0.71Similar dioxaborolane structure; used in similar synthetic applications.
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indoleN/A0.68Another variant with dioxaborolane; differing position of substitution on indole ring.

These compounds showcase variations in substituents that influence their reactivity and biological activities while maintaining core structural features typical of indole derivatives.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

189.0961088 g/mol

Monoisotopic Mass

189.0961088 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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